N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide
Description
The compound N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide belongs to the thienopyrimidinone-acetamide class, characterized by a fused thiophene-pyrimidine core and an acetamide side chain. Its structure includes:
- A 4-fluorophenyl group attached to the acetamide nitrogen.
- A thioether linkage connecting the acetamide to the thieno[2,3-d]pyrimidin-4-one core.
- 5,6-dimethyl substituents on the pyrimidine ring.
- A 2-furylmethyl group at position 3 of the thienopyrimidinone scaffold.
Properties
Molecular Formula |
C21H18FN3O3S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H18FN3O3S2/c1-12-13(2)30-19-18(12)20(27)25(10-16-4-3-9-28-16)21(24-19)29-11-17(26)23-15-7-5-14(22)6-8-15/h3-9H,10-11H2,1-2H3,(H,23,26) |
InChI Key |
XXCFNDPTUQEQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of functional groups such as the fluorophenyl and furylmethyl groups. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typical conditions include controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing complex molecules.
Biology: Its potential biological activity could make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: If the compound exhibits pharmacological activity, it could be explored as a therapeutic agent for various diseases.
Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it may interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications: Thienopyrimidinone Derivatives
The thieno[2,3-d]pyrimidin-4-one core is conserved in many analogues, but substituent variations significantly alter properties:
Key Observations :
- Phenyl Substituents : Fluorine and chlorine atoms are common in drug design for metabolic stability. The 4-fluorophenyl group in the target compound contrasts with 3-Cl-4-F-phenyl in and 2,4-diF-phenyl in , which may alter target binding and solubility.
- Core Saturation : Analogues like feature a 6,7-dihydro thiophene ring, increasing conformational rigidity compared to the fully aromatic core of the target compound.
Acetamide Side Chain Variations
The acetamide side chain’s aryl group and thioether linkage are critical for activity:
Key Observations :
- Aryl Group Diversity : The 4-fluorophenyl in the target compound is less sterically hindered than 2-Cl-4-F-phenyl in , which may influence receptor binding.
NMR Profiling
While direct NMR data for the target compound are unavailable, analogues like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide () show distinct chemical shifts in regions influenced by substituents (e.g., δ 12.45 ppm for NH-3). Similar analysis for the target compound would likely reveal shifts in the furylmethyl region (δ 5.0–6.5 ppm for furan protons).
Physicochemical and Pharmacological Implications
- Lipophilicity : The 2-furylmethyl group may reduce logP compared to alkyl substituents, improving aqueous solubility.
- Hydrogen Bonding: The thienopyrimidinone core and acetamide carbonyl offer hydrogen-bond acceptor sites, critical for target engagement (e.g., kinase ATP pockets) .
- Toxicity : Fluorine and chlorine substituents generally reduce metabolic degradation but may introduce hepatotoxicity risks, as inferred from safety data in .
Biological Activity
N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique thieno[2,3-d]pyrimidine core structure, substituted with both fluorophenyl and furylmethyl groups. Its molecular formula is and it has a molecular weight of approximately 425.51 g/mol.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in critical metabolic pathways, which could lead to its potential as a therapeutic agent.
- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : There are indications that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Anticancer Activity
A study conducted by researchers at the University of Virginia demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values varied across different cell lines but showed promising results in reducing tumor growth in vitro.
Antimicrobial Effects
Research published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Gram-positive bacteria. In vitro assays revealed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. The study suggested that the compound disrupts bacterial cell wall synthesis.
Antioxidant Activity
In a study assessing antioxidant properties, the compound demonstrated significant free radical scavenging activity. The results indicated that it could reduce oxidative stress markers in cellular models, suggesting potential applications in age-related diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
